molecular formula C6H9N3O3 B6230432 ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1342469-82-2

ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B6230432
CAS No.: 1342469-82-2
M. Wt: 171.15 g/mol
InChI Key: NTZLFUNKQLLFRM-UHFFFAOYSA-N
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Description

Ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate: is a chemical compound belonging to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring This particular compound features a hydroxymethyl group attached to the fifth position of the triazole ring and an ethyl ester group at the third position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethanol with 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from ethanolamine and formic acid . The process involves the formation of an intermediate triazole ring followed by esterification with ethanol.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the hydroxymethyl group to a methylene group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH₄) in ether.

  • Substitution: Halogenating agents like thionyl chloride (SOCl₂) for chlorination.

Major Products Formed:

  • Oxidation: 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylic acid.

  • Reduction: 5-ethyl-1H-1,2,4-triazole-3-carboxylate.

  • Substitution: Various halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate is explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory activities. Industry: It is utilized in the development of corrosion inhibitors and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the triazole ring can coordinate with metal ions. These interactions can modulate biological processes, leading to the observed biological activities.

Comparison with Similar Compounds

  • Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the hydroxymethyl group.

  • 5-(Hydroxymethyl)-1H-1,2,4-triazole-3-carboxylic acid: The carboxylate ester is replaced by a carboxylic acid group.

  • 5-Ethyl-1H-1,2,4-triazole-3-carboxylate: The hydroxymethyl group is absent.

Uniqueness: Ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the hydroxymethyl and ethyl ester groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

1342469-82-2

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C6H9N3O3/c1-2-12-6(11)5-7-4(3-10)8-9-5/h10H,2-3H2,1H3,(H,7,8,9)

InChI Key

NTZLFUNKQLLFRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CO

Purity

95

Origin of Product

United States

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